molecular formula C37H38N6O4 B1263590 pestalazine A

pestalazine A

Cat. No. B1263590
M. Wt: 630.7 g/mol
InChI Key: YBZQMAQAADAOGH-IMIXLYSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

pestalazine A is a natural product found in Pseudopestalotiopsis theae with data available.

Scientific Research Applications

Bioactive Metabolites and Antifungal Activity

Pestalazine A, identified as a bioactive compound from the plant pathogenic fungus Pestalotiopsis theae, has demonstrated inhibitory effects on HIV-1 replication in C8166 cells. This compound, along with others isolated from the same fungus, has shown potential antifungal activity against Aspergillus fumigatus, indicating its significance in medical research for antiviral and antifungal applications (Ding et al., 2008).

Structural Studies and Synthesis

The structural study and synthesis of pestalazine A have been a focus in chemical research. The total synthesis and structural revision of (+)-pestalazine B, closely related to pestalazine A, was achieved, providing insights into the molecular structure of these alkaloids. This research contributes to the understanding of the chemical nature and potential synthesis pathways of pestalazine A (Pérez-Balado & de Lera, 2010).

The enantioselective total syntheses of (+)-asperazine, (+)-iso-pestalazine A, and (+)-pestalazine A were achieved through a development of a late-stage C3-C8' Friedel-Crafts union of polycyclic diketopiperazines. This study is critical for understanding the complex molecular structure of pestalazine A and related compounds (Loach, Fenton, & Movassaghi, 2016).

Divergent Syntheses

Research has also focused on divergent syntheses of pestalazine A and similar alkaloids, emphasizing the importance of developing new methodologies for the synthesis of complex organic compounds. This includes the use of nickel-catalyzed reductive coupling protocols for the construction of challenging quaternary stereocenters in these alkaloids (Luo et al., 2018).

properties

Product Name

pestalazine A

Molecular Formula

C37H38N6O4

Molecular Weight

630.7 g/mol

IUPAC Name

(1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione

InChI

InChI=1S/C37H38N6O4/c1-20(2)15-27-32(44)40-28(33(45)39-27)17-22-19-38-31-23(22)11-8-13-25(31)37-18-30-34(46)41-29(16-21-9-4-3-5-10-21)35(47)43(30)36(37)42-26-14-7-6-12-24(26)37/h3-14,19-20,27-30,36,38,42H,15-18H2,1-2H3,(H,39,45)(H,40,44)(H,41,46)/t27-,28+,29-,30+,36-,37-/m1/s1

InChI Key

YBZQMAQAADAOGH-IMIXLYSASA-N

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=C2C=CC=C3[C@]45C[C@H]6C(=O)N[C@@H](C(=O)N6[C@H]4NC7=CC=CC=C57)CC8=CC=CC=C8

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=C2C=CC=C3C45CC6C(=O)NC(C(=O)N6C4NC7=CC=CC=C57)CC8=CC=CC=C8

synonyms

pestalazine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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